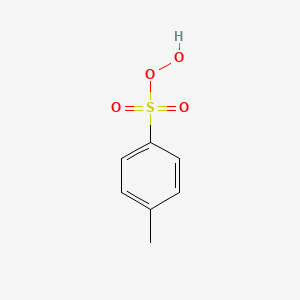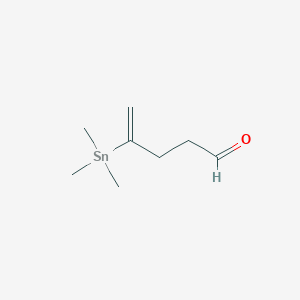
4-(Trimethylstannyl)pent-4-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trimethylstannyl)pent-4-enal is an organotin compound characterized by the presence of a trimethylstannyl group attached to a pent-4-enal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trimethylstannyl)pent-4-enal typically involves the reaction of an appropriate pent-4-enal precursor with a trimethylstannyl reagent. One common method is the addition of trimethylstannyl chloride to a pent-4-enal compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(Trimethylstannyl)pent-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides or organometallic reagents can be used to replace the trimethylstannyl group.
Major Products Formed
Oxidation: Formation of 4-(Trimethylstannyl)pent-4-enoic acid.
Reduction: Formation of 4-(Trimethylstannyl)pent-4-enol.
Substitution: Formation of various substituted pent-4-enal derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Trimethylstannyl)pent-4-enal has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organotin chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 4-(Trimethylstannyl)pent-4-enal involves its interaction with various molecular targets. The trimethylstannyl group can participate in coordination chemistry, forming complexes with metal ions. Additionally, the aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various adducts.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trimethylsilyl)pent-4-enal: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group.
4-(Trimethylgermyl)pent-4-enal: Contains a trimethylgermyl group, offering different reactivity and properties.
4-(Trimethylplumbyl)pent-4-enal: Features a trimethylplumbyl group, which can lead to unique chemical behavior.
Uniqueness
4-(Trimethylstannyl)pent-4-enal is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity and coordination properties compared to its silicon, germanium, and lead analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Propiedades
Número CAS |
119648-89-4 |
|---|---|
Fórmula molecular |
C8H16OSn |
Peso molecular |
246.92 g/mol |
Nombre IUPAC |
4-trimethylstannylpent-4-enal |
InChI |
InChI=1S/C5H7O.3CH3.Sn/c1-2-3-4-5-6;;;;/h5H,1,3-4H2;3*1H3; |
Clave InChI |
PMVQEHVTVAVBIG-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C(=C)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxido-4-aza-1-azoniabicyclo[2.2.2]octane;trihydrate](/img/structure/B14286894.png)
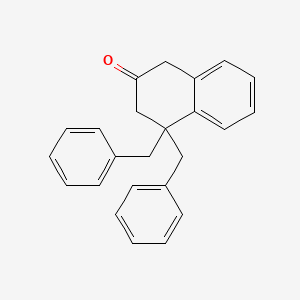

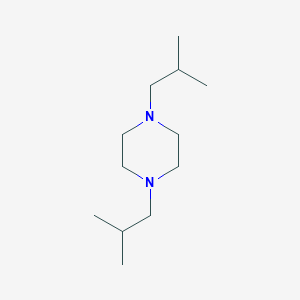
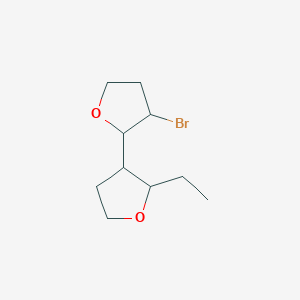
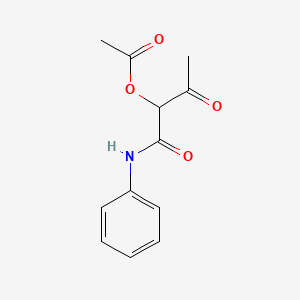
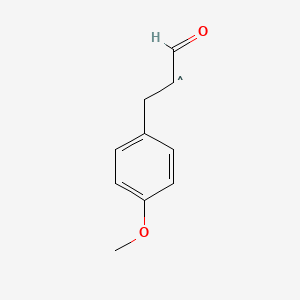

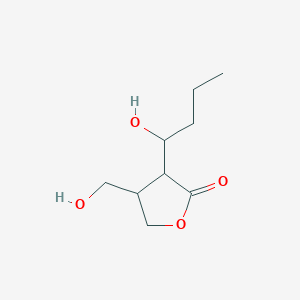
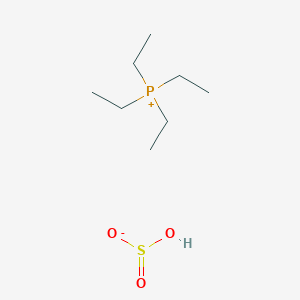

![6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14286973.png)
